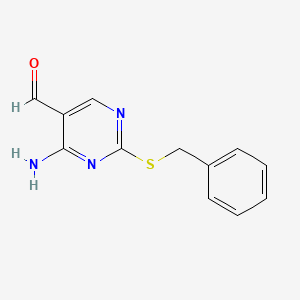

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-benzylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-11-10(7-16)6-14-12(15-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGEBUXWFARMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634038 | |

| Record name | 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335318-29-1 | |

| Record name | 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde CAS 335318-29-1

An In-depth Technical Guide to 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde (CAS 335318-29-1) is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a pyrimidine core with strategically placed amino, carbaldehyde, and benzylsulfanyl groups, presents a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed proposed synthesis pathway, an exploration of its chemical reactivity, and a discussion of its potential applications as a key intermediate in the development of therapeutic agents, particularly kinase inhibitors. The protocols and insights presented herein are synthesized from established chemical principles and literature precedents for closely related analogues, offering a robust resource for researchers in organic synthesis and pharmaceutical development.

Introduction: The 4-Aminopyrimidine-5-carbaldehyde Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases (cytosine, thymine, uracil) and numerous pharmaceuticals.[1] Derivatives of the pyrimidine core are known to possess a wide spectrum of therapeutic properties, including antibacterial, anti-inflammatory, antitumor, and antiviral activities.[1][2]

The 4-amino-2-substituted-pyrimidine-5-carbaldehyde scaffold is particularly valuable. It combines three key functional groups poised for selective modification:

-

A nucleophilic 4-amino group: Can participate in cyclization, amidation, and substitution reactions.

-

An electrophilic 5-carbaldehyde group: A versatile handle for forming Schiff bases, undergoing aldol condensations, Wittig reactions, or reduction to a hydroxymethyl group.

-

A 2-thioether linkage: The sulfur atom can be oxidized, and the entire benzylsulfanyl group can act as a leaving group or be modified to tune steric and electronic properties.

This trifecta of functionality makes compounds like 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde powerful building blocks for constructing libraries of complex molecules, particularly for screening against therapeutic targets like protein kinases. The closely related analogue, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, has been identified as a key intermediate in the synthesis of Akt kinase inhibitors for cancer treatment and p38 MAP kinase inhibitors like Pamapimod.[3][4] This precedent strongly supports the potential of the title compound in similar drug discovery programs.

Physicochemical and Safety Profile

Quantitative data for CAS 335318-29-1 is not widely published. The following table summarizes key properties, with some values estimated based on its structure and data from its methylthio analogue (CAS 770-31-0).[5]

| Property | Value | Source/Note |

| CAS Number | 335318-29-1 | - |

| Molecular Formula | C₁₂H₁₁N₃OS | - |

| Molecular Weight | 245.30 g/mol | Calculated |

| Appearance | Expected to be a light yellow or off-white solid | Inferred from analogue[4] |

| IUPAC Name | 4-amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | - |

| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents | Common for organic intermediates |

| Storage | Store at 2-8°C under an inert atmosphere, protected from light | Inferred from analogue[6] |

Safety Information: While a specific MSDS for this compound is not available, analogues with the 4-aminopyrimidine scaffold are typically associated with standard handling precautions for fine chemicals. Based on the methylthio analogue, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Proposed Synthesis Pathway

Synthesis Workflow Diagram

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the reported synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.[3] Causality: The reaction proceeds through a sequence of a Claisen-type condensation to form a sodium enolate, followed by a cyclocondensation with the S-benzylisothiourea to build the pyrimidine ring. The final step is the acid-catalyzed hydrolysis of the acetal to reveal the aldehyde.

Reagents & Materials:

-

Cyanaldehyde diethyl acetal

-

Sodium methoxide (NaOMe)

-

Methyl formate

-

S-benzylisothiourea hydrochloride

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Step 1: Formation of the Formyl Intermediate.

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve cyanaldehyde diethyl acetal (1.0 eq) in anhydrous THF.

-

Cool the solution to 10-15°C in an ice-water bath.

-

Add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 20°C. Stir the resulting mixture for 1.5 hours.

-

Rationale: Sodium methoxide acts as a base to deprotonate the carbon alpha to the nitrile, forming a nucleophilic carbanion.

-

Maintaining the temperature at 10-20°C, slowly add a solution of methyl formate (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir for 6-8 hours while warming to room temperature. The formation of a precipitate is expected.

-

Rationale: The carbanion attacks the electrophilic carbonyl of methyl formate in a Claisen-type condensation to generate the sodium salt of the β-formyl nitrile.

-

-

Step 2: Cyclocondensation.

-

Add S-benzylisothiourea hydrochloride (1.0 eq) to the reaction mixture.

-

Heat the mixture to 60-65°C and maintain for 5-7 hours. Monitor the reaction by TLC or LC-MS.

-

Rationale: The thiourea derivative undergoes a cyclocondensation reaction with the 1,3-dicarbonyl equivalent formed in situ, constructing the 4-amino-2-thiopyrimidine ring system. The diethyl acetal group is retained at this stage.

-

-

Step 3: Hydrolysis and Isolation.

-

After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

-

To the residue, add a sufficient volume of water and adjust the pH to ~2-3 with concentrated HCl.

-

Stir the mixture vigorously at room temperature for 2-4 hours to facilitate the hydrolysis of the acetal to the carbaldehyde.

-

Rationale: The acidic environment protonates the acetal oxygens, making them good leaving groups and allowing for the formation of the aldehyde.

-

Neutralize the mixture carefully with a saturated sodium bicarbonate solution to a pH of ~7-8.

-

Extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

-

Step 4: Purification.

-

The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde as a solid.

-

Chemical Reactivity and Derivatization Potential

The title compound is a versatile synthetic intermediate due to its multiple reactive sites. The following diagram illustrates key transformations that enable its use as a scaffold in library synthesis.

Caption: Key derivatization pathways for the title compound.

-

Reactions at the Aldehyde: The carbaldehyde group is a prime site for modification. It can readily undergo reductive amination with primary or secondary amines to introduce diverse side chains, a common strategy in medicinal chemistry for exploring the SAR of a scaffold. It is also susceptible to Wittig olefination to form alkenes and various condensation reactions to build larger, conjugated systems.[7][8] Simple reduction with sodium borohydride would yield the corresponding (4-amino-2-(benzylsulfanyl)pyrimidin-5-yl)methanol, an intermediate used in an alternative synthesis of the methylthio analogue.[4]

-

Reactions involving the Amino Group: The 4-amino group and the 5-carbaldehyde can act in concert to build fused ring systems. For example, Friedländer-type annulation reactions with ketones or β-ketoesters can be used to construct pyridopyrimidine or naphthyridine cores.[9] These fused heterocyclic systems are prevalent in kinase inhibitors, as they can effectively mimic the purine core of ATP and form key hydrogen bonds within the kinase hinge region.

Potential Applications in Drug Discovery

The primary value of 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde lies in its role as a key building block for synthesizing potential therapeutic agents.

-

Kinase Inhibitors: As established by its methylthio analogue, this scaffold is ideal for generating inhibitors of protein kinases like Akt and p38 MAPK.[3][4] The pyrimidine core acts as a hinge-binding motif, while derivatization of the aldehyde allows for the introduction of substituents that can target the solvent-exposed region or induce specific conformational changes in the kinase. The benzylsulfanyl group provides a larger, more lipophilic substituent at the 2-position compared to a methylthio group, which can be used to probe deeper hydrophobic pockets within the ATP-binding site.

-

Antimicrobial and Anti-inflammatory Agents: The aminopyrimidine core is a known pharmacophore in compounds with antimicrobial and anti-inflammatory properties.[2][10] The aldehyde can be converted into various hydrazones or Schiff bases, which are classes of compounds frequently reported to have potent biological activities.

Conclusion

4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde is a high-value, versatile chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. While direct literature on this specific compound is sparse, a robust synthesis can be reliably adapted from established procedures for its close analogues. The strategic placement of three distinct functional handles—an aldehyde, an amino group, and a thioether—provides chemists with a powerful platform for generating molecular diversity and synthesizing complex heterocyclic systems. Its utility as a precursor to potent kinase inhibitors, in particular, marks it as a compound of considerable interest for researchers developing next-generation targeted therapies.

References

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Retrieved from [Link][1]

-

Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 20(4), 2539-2550. Retrieved from [Link][11][12]

-

Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(22), 3564-3565. Retrieved from [Link][8]

-

ResearchGate. (2020). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Proposed mechanism of the reaction of 4-aminopyrimidine-5-carbonitriles 2a-i with cyclohexanone. Retrieved from [Link][9]

-

Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link][13]

-

MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link][14]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link][2]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. Page loading... [guidechem.com]

- 4. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 [sigmaaldrich.com]

- 7. Pyrimidine-5-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

A-Z Guide to 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: Physicochemical Properties for Drug Discovery

Abstract

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyrimidine core functionalized with an amino group, a benzylsulfanyl moiety, and a reactive carbaldehyde, makes it a valuable scaffold for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both compiled data and detailed experimental protocols for its characterization. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's behavior to effectively utilize it in synthesis and screening campaigns.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer and antiviral agents. The specific substitution pattern of this compound endows it with a unique combination of reactivity and structural features. The aldehyde group serves as a versatile chemical handle for derivatization, while the amino and benzylsulfanyl groups modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. Understanding the fundamental physicochemical properties is therefore the first and most critical step in harnessing its full potential as a building block for novel therapeutics.

Core Physicochemical & Computational Data

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. These parameters dictate everything from reaction conditions and purification strategies to solubility and potential bioavailability. The following table summarizes the key properties of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 335318-29-1 | [1][2] |

| Molecular Formula | C₁₂H₁₁N₃OS | [1][2] |

| Molecular Weight | 245.30 g/mol | [1][2] |

| Synonyms | 4-AMINO-2-(BENZYLTHIO)PYRIMIDINE-5-CARBALDEHYDE | [2] |

| Calculated LogP | 2.1636 | [2] |

| Topological Polar Surface Area (TPSA) | 68.87 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 4 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Analytical Characterization: Establishing Identity and Purity

Rigorous analytical characterization is non-negotiable in drug discovery. It ensures that the biological activity observed is attributable to the compound of interest and not an impurity. The workflow below outlines a standard, self-validating process for confirming the structure and purity of a synthesized batch of this compound.

Caption: Workflow for Identity and Purity Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[3] For a compound like this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: Expected signals would include distinct peaks for the pyrimidine ring proton, the aldehyde proton (typically a singlet downfield, ~δ 9-10 ppm), the amino protons (a broad singlet), and the aromatic protons of the benzyl group (multiplets in the ~δ 7.2-7.5 ppm range), as well as a singlet for the methylene (-CH₂-) protons of the benzyl group.[4][5]

-

¹³C NMR: The proton-decoupled ¹³C spectrum would confirm the presence of all 12 unique carbon atoms, including the characteristic signal for the aldehyde carbonyl carbon (~δ 190 ppm) and signals for the aromatic and pyrimidine ring carbons.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[3] High-resolution mass spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass measurement, which can definitively confirm the molecular formula C₁₂H₁₁N₃OS.[4]

Experimental Protocols

The following protocols are designed as robust, self-validating systems for determining key physicochemical properties. The rationale behind specific parameter choices is explained to provide a deeper understanding of the methodology.

Protocol: Determination of Purity by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the industry standard for purity assessment due to its high resolution and sensitivity. A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like the target molecule. The mobile phase, a gradient of water and acetonitrile with 0.1% formic acid, ensures good peak shape and ionization efficiency for subsequent mass spectrometry detection if needed.[3]

-

Instrumentation: HPLC system with UV detector and C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute 1:100 in a 50:50 acetonitrile/water mixture for analysis.

-

Methodology:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥97% is typically required for use in biological screening.[2]

Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: LogP is a critical measure of a compound's lipophilicity, which heavily influences its membrane permeability and pharmacokinetic profile.[6] The shake-flask method is the "gold standard" for direct LogP determination.[6][7] HPLC is used for quantification due to its precision and ability to separate the analyte from any potential impurities in each phase.[7]

-

Materials: n-Octanol (pre-saturated with water), Water (pre-saturated with n-octanol), 1.5 mL microcentrifuge tubes, HPLC system.

-

Methodology:

-

Prepare a stock solution of the compound in n-octanol (~0.5 mg/mL).

-

Add 500 µL of the n-octanol stock solution and 500 µL of saturated water to a microcentrifuge tube.

-

Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning.

-

Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to achieve complete phase separation.

-

Carefully remove a 100 µL aliquot from the top (n-octanol) layer and a 100 µL aliquot from the bottom (aqueous) layer. Avoid disturbing the interface.

-

Dilute each aliquot appropriately and quantify the concentration of the compound in each phase using a pre-validated HPLC method (as described in 4.1).

-

-

Calculation:

Stability and Storage

To ensure the integrity of the compound for experimental use, proper storage is crucial. The aldehyde functionality can be susceptible to oxidation.

-

Recommended Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[2] It should be protected from light and moisture to prevent degradation.

Conclusion

This compound presents itself as a well-defined and versatile building block for drug discovery programs. Its physicochemical properties, including a moderate lipophilicity (LogP ~2.16), suggest a favorable starting point for developing orally bioavailable drug candidates. The established analytical and characterization protocols outlined in this guide provide a robust framework for quality control, ensuring the reliability and reproducibility of downstream biological and medicinal chemistry studies. By leveraging this foundational knowledge, researchers can confidently and efficiently advance the synthesis of novel pyrimidine-based therapeutics.

References

-

Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery . PubMed. [Link]

-

LogP—Making Sense of the Value . ACD/Labs. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy . JoVE. [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies . PMC - PubMed Central. [Link]

-

CAS#:770-31-0 | 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde . Chemsrc. [Link]

-

4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde | C6H7N3O3S . PubChem. [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies . ACS Omega. [Link]

Sources

- 1. 335318-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, and this particular derivative, with its unique substitution pattern, presents a promising avenue for further investigation. This document outlines a proposed synthetic pathway, details expected characterization data, and explores the potential biological activities and applications in drug discovery based on analogous compounds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it a privileged scaffold in the design of enzyme inhibitors and receptor antagonists. The diverse pharmacological activities of pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscore their importance in drug discovery. The subject of this guide, this compound, incorporates key pharmacophoric features that suggest its potential as a valuable intermediate or active molecule in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a central pyrimidine ring substituted with an amino group at the 4-position, a benzylsulfanyl group at the 2-position, and a carbaldehyde (formyl) group at the 5-position.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 335318-29-1 | [1][2] |

| Molecular Formula | C₁₂H₁₁N₃OS | [1][2] |

| Molecular Weight | 245.30 g/mol | [1][2] |

| Predicted Boiling Point | 474.3±40.0 °C | [2] |

| Predicted Density | 1.33±0.1 g/cm³ | [2] |

| Predicted pKa | 2.22±0.10 | [2] |

Proposed Synthetic Pathway

-

Synthesis of the 4-Amino-2-mercaptopyrimidine precursor.

-

S-alkylation with benzyl bromide.

-

Formylation of the pyrimidine ring at the 5-position via the Vilsmeier-Haack reaction.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Amino-2-mercaptopyrimidine

The initial step involves the cyclocondensation of thiourea with a suitable three-carbon building block, such as a cyanoacetaldehyde acetal, in the presence of a base. This reaction is a well-established method for the formation of the pyrimidine ring.

Experimental Protocol (Proposed):

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add thiourea and 3,3-diethoxypropionitrile (cyanoacetaldehyde diethyl acetal).

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with cold ethanol and water, and dry to obtain 4-amino-2-mercaptopyrimidine.

Step 2: S-Alkylation of 4-Amino-2-mercaptopyrimidine

The thiol group at the 2-position of the pyrimidine ring can be selectively alkylated using an appropriate alkylating agent in the presence of a base. For the synthesis of the target molecule, benzyl bromide is the reagent of choice.

Experimental Protocol (Proposed):

-

Dissolve 4-amino-2-mercaptopyrimidine in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

To this mixture, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 4-amino-2-(benzylthio)pyrimidine.

Step 3: Vilsmeier-Haack Formylation

The final step is the introduction of the carbaldehyde group at the electron-rich 5-position of the pyrimidine ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[3][4][5] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly DMF.[3][4]

Experimental Protocol (Proposed):

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

To this pre-formed reagent, add a solution of 4-amino-2-(benzylthio)pyrimidine in DMF dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Expected Data)

While specific experimental data for the title compound is not available, the expected spectral characteristics can be inferred based on the functional groups present in the molecule.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm.- A singlet for the pyrimidine C6-H proton.- A singlet for the methylene protons (SCH₂) of the benzyl group.- A multiplet for the aromatic protons of the benzyl group in the range of δ 7.2-7.5 ppm.- A broad singlet for the amino protons (NH₂). |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (CHO) in the range of δ 185-195 ppm.- Signals for the pyrimidine ring carbons.- A signal for the methylene carbon (SCH₂) of the benzyl group.- Signals for the aromatic carbons of the benzyl group in the range of δ 125-140 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations of the amino group around 3300-3500 cm⁻¹.- C-H stretching of the aromatic and pyrimidine rings around 3000-3100 cm⁻¹.- C=O stretching of the aldehyde group around 1680-1700 cm⁻¹.- C=N and C=C stretching of the pyrimidine ring in the range of 1500-1650 cm⁻¹.[6][7][8][9] |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 245.3.- Fragmentation patterns may include the loss of the benzyl group, the formyl group, and cleavage of the pyrimidine ring.[10][11][12][13] |

Potential Biological Activities and Applications in Drug Discovery

While there is no specific biological data for this compound in the public domain, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

Anticancer Potential

Numerous pyrimidine derivatives have demonstrated significant anticancer activity.[14][15][16][17] The 4-amino-pyrimidine core is a common feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site.[18] The benzylsulfanyl group can occupy hydrophobic pockets, potentially contributing to binding affinity and selectivity. The carbaldehyde group is a versatile functional handle that can be further modified to optimize activity or can itself participate in interactions with the biological target.

Structurally related 2-(benzylthio)pyrimidine derivatives have been investigated as inhibitors of DCN1-UBC12, a target for anti-cardiac fibrotic effects, suggesting a potential role for this class of compounds in broader therapeutic areas.[19][20] Furthermore, various substituted pyrimidines have shown cytotoxic effects against a range of cancer cell lines.[14][15]

Kinase Inhibitory Activity

The pyrimidine scaffold is a well-established platform for the design of kinase inhibitors.[18] The 4-amino group is a key pharmacophoric element that mimics the adenine portion of ATP, allowing for competitive inhibition. The overall shape and substitution pattern of this compound make it a candidate for screening against various kinase targets implicated in cancer and inflammatory diseases. For instance, related aminopyrimidine derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[21][22]

Conclusion

This compound is a molecule with considerable potential in the field of medicinal chemistry. This guide has outlined a plausible and robust synthetic route, detailed the expected analytical characterization, and explored its potential therapeutic applications based on the well-documented activities of structurally related pyrimidine derivatives. The presence of versatile functional groups on the pyrimidine core makes this compound an attractive starting point for the development of new chemical entities targeting a range of diseases. Further experimental validation of the proposed synthesis and comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this promising molecule.

References

- BenchChem. (2025). A Comparative Analysis of 4-Amino-2-(benzylthio)-6-chloropyrimidine and Other Pyrimidine-Based Kinase Inhibitors. BenchChem.

- The Royal Society of Chemistry. (n.d.).

- MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

- National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.

- Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.

- PubMed. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)

- ResearchGate. (2021). Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects.

- ijrpr. (n.d.).

- Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Panduranga Mudgal. (2024).

- ResearchGate. (2025). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.

- The Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry.

- PubMed. (1969). Potential anticancer agents. V.

- Benchchem. (2025). 4-Amino-2-(benzylthio)-6-chloropyrimidine: A Potential Kinase Inhibitor Scaffold. Benchchem.

- PubMed. (2022). Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects. PubMed.

- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- MDPI. (2021).

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI.

- ijirset. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- ResearchGate. (2025). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives.

- PubMed. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed.

- PubMed. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. PubMed.

- (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1).

- Zenodo. (2025).

- Guidechem. (n.d.). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?. Guidechem.

- Benchchem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.

- (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- (n.d.).

- ChemicalBook. (2025). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 770-31-0). ChemicalBook.

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f..

- ResearchGate. (2025). (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.

- ChemScene. (n.d.). 4-Amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide. ChemScene.

- SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. SpectraBase.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MDPI. (2022).

- PubMed Central. (n.d.). 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. PubMed Central.

- ChemScene. (n.d.). 335318-29-1 | this compound. ChemScene.

- ChemicalBook. (n.d.). 335318-29-1(this compound) Product Description. ChemicalBook.

- Sigma-Aldrich. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0. Sigma-Aldrich.

- ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.

- ResearchGate. (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- SCBT. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carboxaldehyde | CAS 770-31-0. SCBT.

- (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.

- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.

- National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.

- (n.d.). 4-amino-2-methylthio-pyrimidine-5-carbaldehyde cas no.770-31-0.

- PubChem. (n.d.). 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde | C6H7N3O3S. PubChem.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 335318-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. growingscience.com [growingscience.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. ijirset.com [ijirset.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. article.sapub.org [article.sapub.org]

- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. ijrpr.com [ijrpr.com]

- 17. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required to generate reliable and reproducible solubility profiles. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and provide insights into data interpretation and reporting. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug discovery and development pipeline. It influences a wide range of processes, including:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for reaction efficiency, product yield, and the feasibility of crystallization or chromatographic purification.

-

Formulation Development: The ability to dissolve an API in a suitable solvent system is fundamental to creating viable dosage forms, from oral solutions to injectables.[1]

-

In Vitro and In Vivo Assays: Many biological assays require the compound to be in solution to assess its activity. Poor solubility can lead to inaccurate results and misinterpretation of structure-activity relationships (SAR).[2]

This compound, with its heterocyclic pyrimidine core and multiple functional groups, presents an interesting case for solubility studies. Understanding its behavior in different organic solvents is a key step in unlocking its therapeutic potential.

Theoretical Framework: Predicting and Understanding Solubility

While empirical determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The principle of "like dissolves like" is a useful starting point, suggesting that solutes will have higher solubility in solvents with similar polarity.[3][4]

2.1. Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃OS | [5][6] |

| Molecular Weight | 245.30 g/mol | [5][6] |

| Topological Polar Surface Area (TPSA) | 68.87 Ų | [6] |

| logP (calculated) | 2.1636 | [6] |

The presence of an amino group, a pyrimidine ring with nitrogen atoms, and a carbaldehyde group contribute to the molecule's polarity and its capacity for hydrogen bonding. The benzylsulfanyl group, however, introduces a significant non-polar character. This amphipathic nature suggests that its solubility will be highly dependent on the specific solvent environment.

2.2. Factors Influencing Solubility

Several factors can significantly impact the solubility of a solid in a liquid solvent:[3]

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[7] However, this relationship is not always linear and should be determined experimentally.

-

Solvent Polarity: A solvent's ability to engage in intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the solute is a primary driver of solubility.

-

Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions. Different polymorphic forms of a compound can exhibit different solubilities.[8]

Experimental Determination of Solubility: Methodologies and Protocols

Given the importance of accurate solubility data, several well-established methods are available. The choice of method often depends on the stage of research, the amount of compound available, and the required throughput.

3.1. Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility:[2][8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent at a given temperature and pressure. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][9]

-

Kinetic Solubility: This is often measured in high-throughput screening (HTS) settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[2][10] While useful for initial screening, kinetic solubility values can sometimes overestimate the true thermodynamic solubility.

For a comprehensive understanding, determining the thermodynamic solubility is recommended.

3.2. Recommended Protocol: Equilibrium Shake-Flask Method

This method directly measures the thermodynamic solubility and is considered the most reliable.[8]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[11]

Workflow Diagram:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO).

-

Perform serial dilutions to create a series of standards with known concentrations.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to shake for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.[2]

-

-

Sample Collection and Preparation for Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.[2]

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis and Quantification:

-

Analyze the diluted samples using the same analytical method used for the calibration curve.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

3.3. High-Throughput Kinetic Solubility Assay using Nephelometry

For earlier stages of discovery where compound availability is limited and higher throughput is required, a kinetic solubility assay can be employed. Nephelometry, which measures light scattering from suspended particles, is a common technique for this purpose.[12]

Workflow Diagram:

Caption: Workflow for kinetic solubility determination by nephelometry.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide (DMF) | 36.7 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Calculated Value] |

Interpretation:

-

High Solubility: Solvents like DMSO and DMF are highly polar and are often excellent solvents for a wide range of organic molecules. High solubility in these solvents is expected.

-

Moderate Solubility: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, which may lead to good solubility.

-

Low Solubility: Less polar solvents like ethyl acetate and dichloromethane may exhibit lower solubility, depending on the balance of polar and non-polar groups in the solute molecule.

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By employing the principles of thermodynamic solubility and following a validated experimental protocol such as the shake-flask method, researchers can generate high-quality, reliable data. This information is invaluable for guiding subsequent stages of research and development, from chemical synthesis and purification to formulation and preclinical testing. Future studies could investigate the effect of temperature on solubility to construct a comprehensive solubility profile.

References

- Spectroscopic Techniques - Solubility of Things.

- solubility experimental methods.pptx - Slideshare.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022-05-31).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed.

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021-02-14).

- 335318-29-1(this compound) Product Description - ChemicalBook.

- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 - Sigma-Aldrich.

- 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde | C6H7N3O3S - PubChem.

- Factors Affecting Solubility - BYJU'S.

- What factors affect solubility? - AAT Bioquest. (2022-04-18).

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - arkat usa.

- 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023-07-07).

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.

- How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde? - FAQ - Guidechem.

- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde - Sigma-Aldrich.

- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 - ChemicalBook. (2025-07-24).

- 335318-29-1 | this compound | ChemScene.

- This compound | 335318-29-1 - Sigma-Aldrich.

- This compound - CAS:335318-29-1 - J&W Pharmlab.

- 4-amino-N-benzyl-2-(methylsulfanyl)pyrimidine-5-carboxamide | 1261007-62-8.

- This compound | 335318-29-1.

- Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - MDPI. (2024-04-02).

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.

Sources

- 1. solubility experimental methods.pptx [slideshare.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. byjus.com [byjus.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. 335318-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pubs.acs.org [pubs.acs.org]

- 11. improvedpharma.com [improvedpharma.com]

- 12. rheolution.com [rheolution.com]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes established principles of spectroscopic analysis for substituted pyrimidines to offer a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and structural elucidation of this and related compounds.

Molecular Structure and Key Features

This compound possesses a highly functionalized pyrimidine core. The key structural features that will be interrogated by various spectroscopic techniques are:

-

The pyrimidine ring , a heteroaromatic system.

-

An amino group (-NH₂) at position 4.

-

A benzylsulfanyl group (-S-CH₂-Ph) at position 2.

-

A carbaldehyde group (-CHO) at position 5.

Understanding the electronic environment and connectivity of these groups is paramount to interpreting the spectroscopic data.

Figure 2: A simplified proposed fragmentation pathway for this compound.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or solutions). For solids, attenuated total reflectance (ATR) is a common and convenient method.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the spectroscopic characterization of this compound. By applying the fundamental principles of NMR, IR, and MS to the known structural features of substituted pyrimidines, researchers can confidently approach the identification and structural verification of this and similar molecules. The provided data and interpretations serve as a valuable reference for those engaged in the synthesis and analysis of novel pyrimidine-based compounds.

References

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Google Vertex AI Search.

- BenchChem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5039.

- El-Gazzar, A. B. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18496.

- Mehta, H., & Khunt, R. (2014-2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.

- Abdel-Wahab, B. F., et al. (2025).

- Hossain, M. M., et al. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4-Aminopyrrolo[2,3-D]Pyrimidine.

- Gontijo, R. J. F., et al. (2021).

- Abdel-Wahab, B. F., et al. (2014). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. International Journal of Molecular Sciences, 15(11), 21184-21201.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.

- Arukalam, I. O., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemical Society of Nigeria, 45(4).

- Chen, Y. R., et al. (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 42(11), 1514-1521.

- Journal for Innovative Development in Pharmacy and Science. (n.d.).

-

Chemsrc. (2025, August 19). CAS#:770-31-0 | 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde. Retrieved from [Link]

- Patel, H. V., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4749-4753.

- ResearchGate. (2025, August 9). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors | Request PDF.

- Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using NMR spectroscopy. We will delve into the predicted spectral features, provide a robust experimental protocol for data acquisition, and offer a thorough interpretation of the spectral data, grounded in established scientific principles and supported by authoritative references.

Introduction: The Structural Significance of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde

4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde (Molecular Formula: C₁₂H₁₁N₃OS, Molecular Weight: 245.30 g/mol ) belongs to the versatile class of pyrimidine derivatives.[1][2] The pyrimidine scaffold is a core component of nucleobases and is prevalent in a vast array of bioactive molecules and pharmaceuticals. The specific substitution pattern of this compound—an amino group at position 4, a benzylthio group at position 2, and a carbaldehyde (aldehyde) group at position 5—creates a unique electronic and steric environment.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such organic molecules. By analyzing the chemical shifts, signal multiplicities, and integration values of the proton signals, we can map the precise arrangement of atoms and functional groups within the molecule. This guide will serve as a practical reference for interpreting the ¹H NMR spectrum of this specific compound, whether it is synthesized in-house or sourced commercially.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure and proton designations for 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde are as follows:

(Note: An image of the chemical structure with protons labeled H-6, NH₂, H-α, and H-Ar would be inserted here for clarity.)

Here is a detailed breakdown of the expected signals:

-

Aldehyde Proton (CHO): The proton of the aldehyde group is directly attached to a carbonyl carbon, which is strongly electron-withdrawing. This, combined with its attachment to the electron-deficient pyrimidine ring, results in significant deshielding. Therefore, this proton is expected to appear as a sharp singlet (s) in the far downfield region of the spectrum, typically between δ 9.5 - 10.5 ppm .[7] This characteristic chemical shift is a clear diagnostic marker for the aldehyde functionality.

-

Pyrimidine Ring Proton (H-6): The pyrimidine ring is an aromatic, electron-deficient heterocycle. The single proton on this ring, H-6, is flanked by the nitrogen at position 1 and the aldehyde-bearing carbon at position 5. It has no adjacent protons to couple with, so it will appear as a singlet (s). Its chemical shift is predicted to be in the range of δ 8.5 - 9.0 ppm . This is consistent with data for other 5-substituted pyrimidines where the ring protons are significantly deshielded.[8]

-

Amino Protons (NH₂): The protons of the 4-amino group are subject to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. This typically results in a broad singlet (br s). The chemical shift of amino protons can be highly variable depending on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is expected to appear in the range of δ 7.5 - 8.5 ppm . This signal would disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.[5]

-

Benzyl Aromatic Protons (Ar-H): The five protons on the phenyl ring of the benzyl group are in a standard aromatic environment. Due to the free rotation around the C-S and C-C bonds, they will likely appear as a complex, overlapping multiplet (m). This multiplet, integrating to 5 protons, is expected in the typical aromatic region of δ 7.2 - 7.5 ppm .[4]

-

Methylene Protons (S-CH₂): These two protons are on the methylene bridge between the sulfur atom and the phenyl ring. The adjacent sulfur atom and the aromatic ring cause a moderate deshielding effect. With no adjacent protons to couple with, this signal will be a sharp singlet (s) integrating to 2 protons. Its chemical shift is predicted to be in the range of δ 4.3 - 4.6 ppm .

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing clear and interpretable results.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point. It also helps in observing exchangeable protons like those of the amino group. Ensure the solvent is of high isotopic purity (≥99.9% D).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is also common practice.[9]

NMR Instrument Parameters (400 MHz Spectrometer)

-

Spectrometer Frequency: 400 MHz for ¹H observation.

-

Probe Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Spectral Width (SW): 0 to 16 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm) or the residual DMSO peak (δ 2.50 ppm).

-

Integration: Integrate all signals to determine the relative number of protons for each.

Experimental Workflow Diagram

Caption: Mapping of predicted ¹H NMR signals to the molecular structure.

The interpretation of this spectrum is straightforward. The presence of a singlet at ~10 ppm is definitive evidence of the aldehyde group. The singlet at ~8.7 ppm corresponds to the lone proton on the pyrimidine ring. The broad signal integrating to two protons in the aromatic region is characteristic of the amino group and can be confirmed by D₂O exchange. The multiplet at ~7.3 ppm integrating to five protons is indicative of the monosubstituted benzene ring of the benzyl group. Finally, the singlet at ~4.5 ppm integrating to two protons confirms the presence of the methylene linker in the benzylthio substituent. The absence of any other signals would indicate a high degree of purity.

Conclusion

The ¹H NMR spectrum of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde is predicted to exhibit five distinct signals, each corresponding to a unique proton environment within the molecule. The characteristic downfield shifts of the aldehyde and pyrimidine protons, combined with the signals for the amino and benzylthio groups, provide a unique spectral fingerprint for this compound. This in-depth guide, including the predictive analysis and the detailed experimental protocol, offers researchers a solid framework for the successful characterization of this and structurally related pyrimidine derivatives, ensuring scientific integrity and facilitating advancements in drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1980). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357–1361. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0031291). Retrieved from [Link]

-

Balasuriya, C., et al. (2022). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(3), 101569. Retrieved from [Link]

-

El-Gazzar, A. R. B. A., et al. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 10(1), 1-16. Retrieved from [Link]

-

MDPI. (2022). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 27(8), 2415. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 41(20), 12093-12102. Retrieved from [Link]

-

PubMed. (2010). ¹H nuclear magnetic resonance spectra of chloroform extracts of honey for chemometric determination of its botanical origin. Journal of Agricultural and Food Chemistry, 58(1), 57-65. Retrieved from [Link]

-

Journal for Innovative Development in Pharmacy and Science. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 2-Methylpyrimidine-5-carbaldehyde(90905-33-2) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 9. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR Analysis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles of 13C NMR spectroscopy, detailed experimental protocols, and an in-depth interpretation of the spectral data. By elucidating the structure and electronic environment of this complex heterocyclic compound, this guide serves as a critical resource for its characterization and application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. Pyrimidine-based compounds are foundational to a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The specific combination of an amino group at the C4 position, a benzylsulfanyl group at C2, and a carbaldehyde at C5 creates a unique electronic and structural landscape, making it a versatile scaffold for the synthesis of novel therapeutic agents.[4][5]

Accurate structural elucidation is paramount in drug discovery and development. 13C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[6][7] By measuring the chemical shifts of individual carbon atoms, researchers can deduce the connectivity, hybridization, and electronic environment within the molecule, confirming its identity and purity. This guide offers a senior application scientist's perspective on leveraging 13C NMR for the definitive characterization of this compound.

Core Principles of 13C NMR Spectroscopy

13C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which, although having a low natural abundance (about 1.1%), possesses a nuclear spin that can be manipulated by an external magnetic field.[7] When a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, the ¹³C nuclei absorb energy and transition to a higher energy state. The precise frequency at which a nucleus absorbs energy is its resonance frequency, which is highly sensitive to the local electronic environment. This variation in resonance frequency, known as the chemical shift (δ), is the cornerstone of 13C NMR analysis.

Several factors influence the chemical shift of a carbon atom:

-

Hybridization: The hybridization state of a carbon atom (sp³, sp², sp) significantly affects its chemical shift. Generally, sp² hybridized carbons (alkenes, aromatics, carbonyls) resonate at higher chemical shifts (downfield) compared to sp³ hybridized carbons (alkanes).[8][9]

-